Ethyl (dichlorophosphanyl)acetate
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Overview
Description
Ethyl (dichlorophosphanyl)acetate is an organophosphorus compound that features both ester and phosphanyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (dichlorophosphanyl)acetate can be synthesized through the reaction of ethyl acetate with phosphorus trichloride in the presence of a base. The reaction typically proceeds as follows: [ \text{CH}_3\text{COOCH}_2\text{CH}_3 + \text{PCl}_3 \rightarrow \text{CH}_3\text{COOCH}_2\text{PCl}_2 + \text{HCl} ]
Industrial Production Methods
The use of continuous stirred tank reactors (CSTR) and separation columns is common in such industrial setups .
Chemical Reactions Analysis
Types of Reactions
Ethyl (dichlorophosphanyl)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Substitution: The chlorine atoms in the phosphanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂).
Substitution: Nucleophiles like amines or alcohols.
Major Products
Hydrolysis: Ethanol and acetic acid.
Oxidation: Phosphine oxide derivatives.
Substitution: Various substituted phosphanyl esters.
Scientific Research Applications
Ethyl (dichlorophosphanyl)acetate has several applications in scientific research:
Organic Synthesis: Used as a reagent for introducing phosphanyl groups into organic molecules.
Materials Science: Potential precursor for the synthesis of phosphorus-containing polymers and materials.
Biological Studies: Investigated for its potential use in modifying biomolecules for research purposes.
Mechanism of Action
The mechanism of action of ethyl (dichlorophosphanyl)acetate involves the reactivity of its ester and phosphanyl groups. The ester group can undergo nucleophilic acyl substitution, while the phosphanyl group can participate in various substitution and oxidation reactions. These reactions are facilitated by the electron-withdrawing nature of the chlorine atoms, which makes the phosphorus center more electrophilic .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester used as a solvent.
Phosphorus trichloride: A reagent used in the synthesis of organophosphorus compounds.
Ethyl phosphinate: Contains a phosphinate group instead of a phosphanyl group.
Uniqueness
Ethyl (dichlorophosphanyl)acetate is unique due to the presence of both ester and phosphanyl functional groups, which confer distinct reactivity patterns. This dual functionality makes it a versatile reagent in organic synthesis and materials science .
Properties
CAS No. |
1001-10-1 |
---|---|
Molecular Formula |
C4H7Cl2O2P |
Molecular Weight |
188.97 g/mol |
IUPAC Name |
ethyl 2-dichlorophosphanylacetate |
InChI |
InChI=1S/C4H7Cl2O2P/c1-2-8-4(7)3-9(5)6/h2-3H2,1H3 |
InChI Key |
UYSAHLVAWDJNMR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CP(Cl)Cl |
Origin of Product |
United States |
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